REACTION_CXSMILES
|
C1(C2[CH:12]=[CH:11][C:10]([C:13]([N:15]3[CH2:18][CH:17](N4CCNCC4)[CH2:16]3)=O)=CC=2)CCCCC1.[C:25]([BH3-])#N.[Na+].O.[OH-].[Na+].[C:32]([OH:35])(=[O:34])[CH3:33]>>[NH:15]1[C:18]2[C:11](=[CH:12][C:33]([C:32]([O:35][CH3:25])=[O:34])=[CH:16][CH:17]=2)[CH2:10][CH2:13]1 |f:1.2,4.5|
|
Name
|
methyl 1H-indole-5-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C(=O)N1CC(C1)N1CCNCC1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 15% EtOAc/heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2=CC(=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |